molecular formula C7H13N5 B13080397 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13080397
M. Wt: 167.21 g/mol
InChI Key: ITIJIWHORFHGAK-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the active site and blocking substrate access. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine stands out due to its specific amino-methyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

7-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C7H13N5/c8-3-5-1-2-10-7-6(9)4-11-12(5)7/h4-5,10H,1-3,8-9H2

InChI Key

ITIJIWHORFHGAK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1CN)N

Origin of Product

United States

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